molecular formula C17H17N5OS B11967470 4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11967470
M. Wt: 339.4 g/mol
InChI Key: NLPGBMAUXHCSJX-YBFXNURJSA-N
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Description

4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a propoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-propoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in the presence of a base or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
  • 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the propoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(E)-(4-propoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N5OS/c1-2-10-23-15-7-5-13(6-8-15)11-19-22-16(20-21-17(22)24)14-4-3-9-18-12-14/h3-9,11-12H,2,10H2,1H3,(H,21,24)/b19-11+

InChI Key

NLPGBMAUXHCSJX-YBFXNURJSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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